
1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound with the molecular formula C13H18N2O3 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea consists of a benzyl group, a urea group, and a 3-hydroxytetrahydrofuran-3-yl group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As mentioned earlier, reactions at the benzylic position are common in organic chemistry and can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea can undergo would depend on the reaction conditions and the presence of other reagents.Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
- Urea derivatives, including those with benzyl groups, have been synthesized and evaluated for their biochemical activities. For example, flexible ureas with various substituents have been assessed for antiacetylcholinesterase activity, optimizing pharmacophoric interactions (Vidaluc et al., 1995).
Inhibitors and Anticancer Agents
- Certain urea compounds have been identified as potent inhibitors, such as those targeting ROCK proteins, with modifications at the benzyl position affecting activity, demonstrating the significance of structural variations (Pireddu et al., 2012). Similarly, 1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Molecular Interactions and DNA Binding
- Urea derivatives have also been studied for their interactions with DNA, where Schiff-base ureas showed binding capabilities, suggesting applications in molecular biology and therapeutic research (Ajloo et al., 2015).
Material Science and Optical Properties
- The structural and electronic contributions of urea derivatives to hyperpolarizability have been explored, indicating their utility in developing materials with nonlinear optical properties (Sajan et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12(14-8-11-4-2-1-3-5-11)15-9-13(17)6-7-18-10-13/h1-5,17H,6-10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVACUYNGRTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
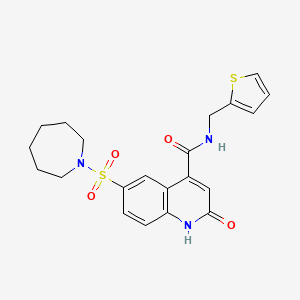
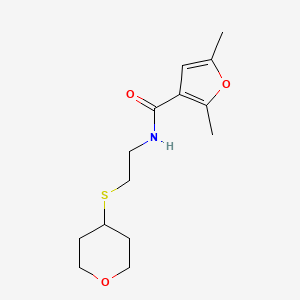


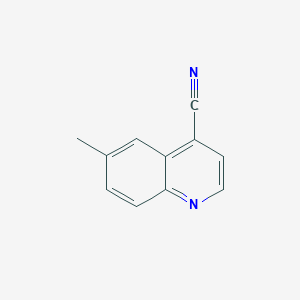
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)


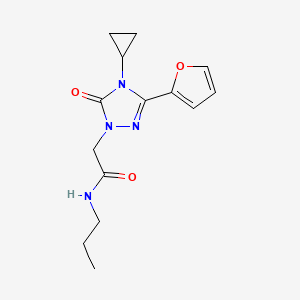
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)
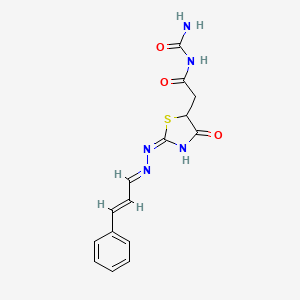
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)